N-(2-{[(ethylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(ethylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a complex organic compound with a unique structure that includes both ethylamino and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(ethylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps One common method includes the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form the bis(2,2,2-trifluoroethoxy) derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(ethylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-{[(ethylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[(ethylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(methylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- N-(2-{[(propylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Uniqueness
N-(2-{[(ethylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(ethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F6N3O4/c1-2-23-14(27)25-6-5-24-13(26)11-7-10(28-8-15(17,18)19)3-4-12(11)29-9-16(20,21)22/h3-4,7H,2,5-6,8-9H2,1H3,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMFDINOKRHQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.